

Adiplon: A Comparative Analysis of a Novel Non-Benzodiazepine Anxiolytic Candidate

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Compound of Interest

Compound Name: *Adiplon*

Cat. No.: *B1666617*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **adiplon** (NG2-73), a discontinued investigational non-benzodiazepine anxiolytic, with other established non-benzodiazepine anxiolytics, including the serotonin 5-HT_{1A} receptor partial agonist buspirone and the "Z-drugs" (zolpidem, zaleplon, and eszopiclone), which are positive allosteric modulators of the GABA-A receptor. Due to the discontinuation of **adiplon**'s clinical development, publicly available quantitative data is limited. This guide synthesizes the available preclinical and clinical information to provide a thorough comparative analysis.

Executive Summary

Adiplon emerged as a promising anxiolytic candidate due to its novel mechanism of action as a partial agonist of the GABA-A receptor with a preferential affinity for the $\alpha 3$ subunit. This profile suggested the potential for anxiolysis with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines and the $\alpha 1$ -selective Z-drugs. While primarily investigated for insomnia, preclinical evidence in primates indicated a wide therapeutic window for anxiolytic effects at doses lower than those causing sedation. However, the development of **adiplon** was halted, limiting the availability of comprehensive clinical data for anxiety disorders. This guide presents a comparative overview of its known characteristics against established non-benzodiazepine anxiolytics.

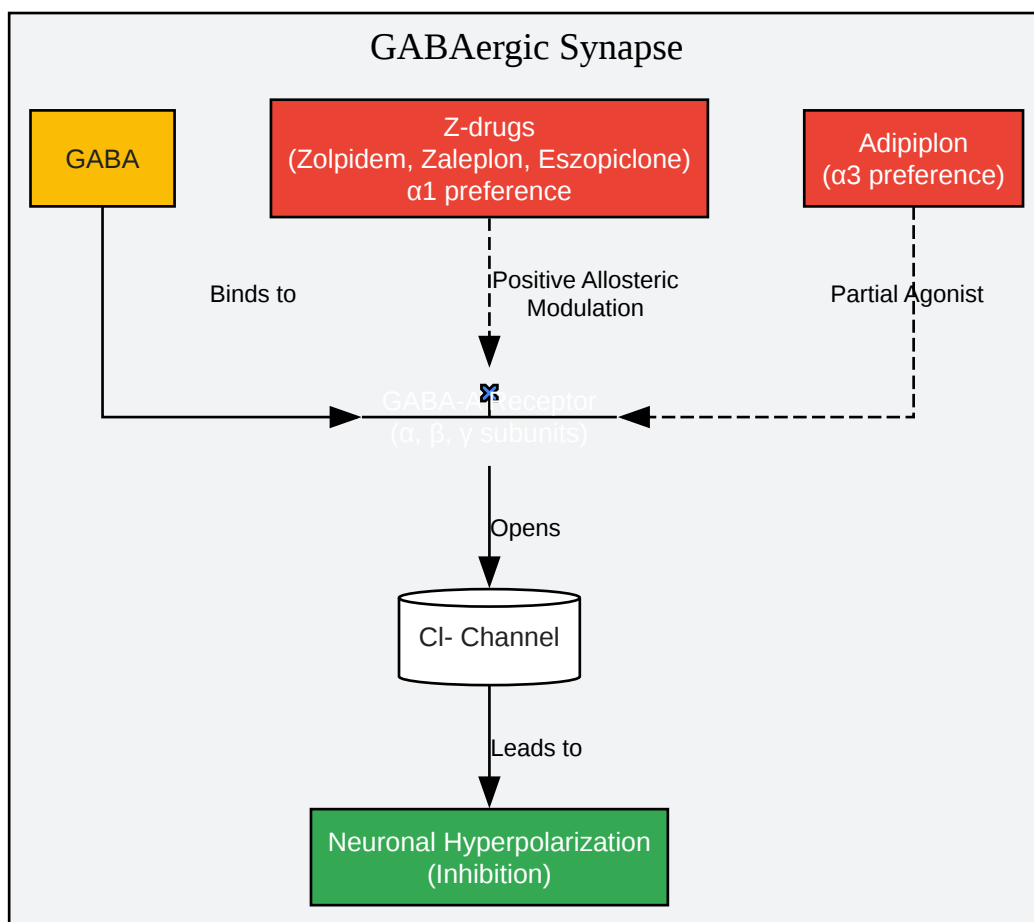
Mechanism of Action: A Tale of Two Receptors

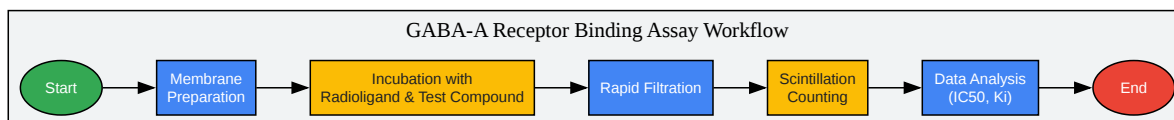
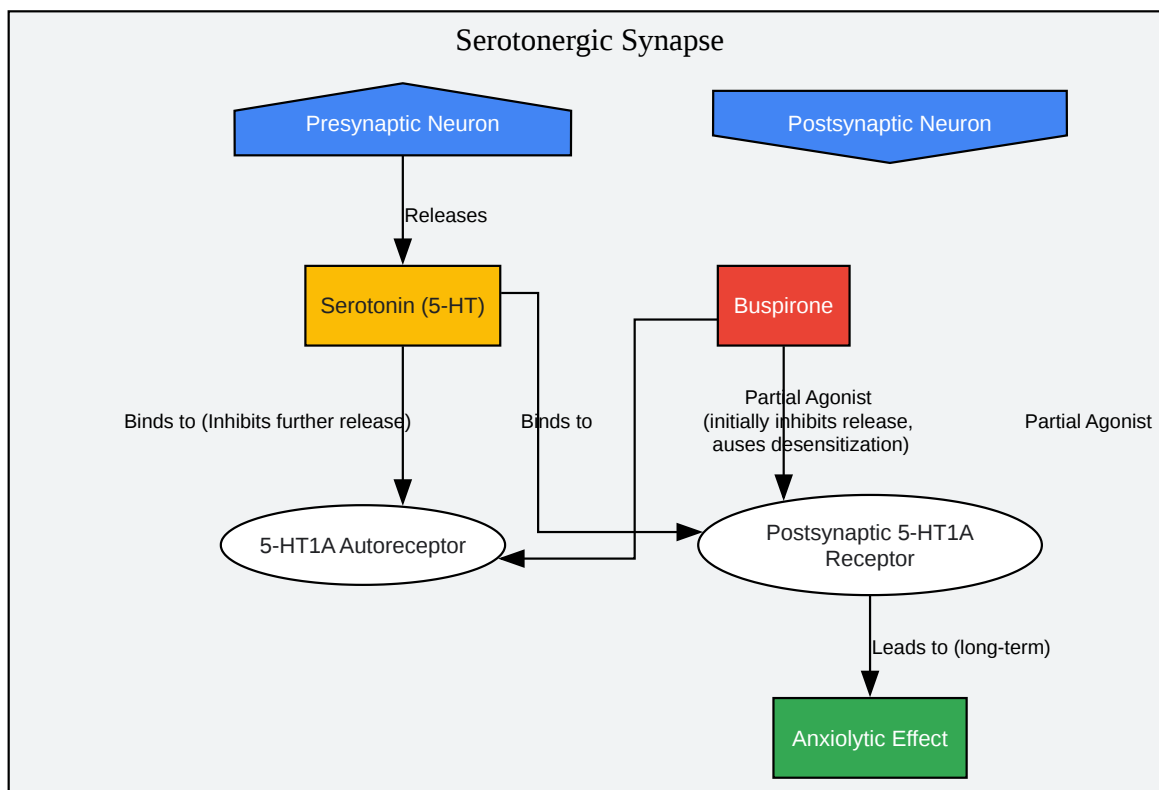
The anxiolytic and hypnotic effects of many non-benzodiazepine compounds are mediated through two primary neurotransmitter systems: the GABAergic and the serotonergic systems.

GABA-A Receptor Modulation: The "Z-Drugs" and Adiplon

The "Z-drugs"—zolpidem, zaleplon, and eszopiclone—exert their primary effects as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. Their sedative-hypnotic properties are largely attributed to their preferential binding to the $\alpha 1$ subunit of the GABA-A receptor.[1] Anxiolytic and muscle-relaxant effects are more closely associated with the $\alpha 2$ and $\alpha 3$ subunits.[2]

Adiplon was designed as a partial agonist with a preference for the $\alpha 3$ subunit of the GABA-A receptor.[3] This selectivity was intended to produce anxiolytic effects with a lower incidence of sedation, which is primarily mediated by the $\alpha 1$ subunit.[3]





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